molecular formula C9H7FN2O2S2 B11783377 4-(2-Fluorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole

4-(2-Fluorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole

Cat. No.: B11783377
M. Wt: 258.3 g/mol
InChI Key: NENKKPYABZXBGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a fluorophenyl group and a methylsulfonyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides or thioamides, with suitable reagents like hydrazine or its derivatives.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonylation reactions using reagents like methylsulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Fluorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl and methylsulfonyl groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole
  • 4-(2-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole
  • 4-(2-Methylphenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole

Uniqueness

4-(2-Fluorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly alter the compound’s electronic properties, enhancing its stability, lipophilicity, and bioavailability. This makes it a valuable compound for various applications, particularly in drug design and development.

Properties

Molecular Formula

C9H7FN2O2S2

Molecular Weight

258.3 g/mol

IUPAC Name

4-(2-fluorophenyl)-5-methylsulfonylthiadiazole

InChI

InChI=1S/C9H7FN2O2S2/c1-16(13,14)9-8(11-12-15-9)6-4-2-3-5-7(6)10/h2-5H,1H3

InChI Key

NENKKPYABZXBGB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(N=NS1)C2=CC=CC=C2F

Origin of Product

United States

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